Retelliptine Route: Hydroxymethylene vs. Isopropoxymethylene
In the published route to retelliptine (EP 0010029; J. Chem. Soc. Perkin Trans. I 1979), the target compound is the mandatory C‑2 hydroxymethylene intermediate (VI) that undergoes O‑alkylation with isopropyl iodide to afford the 2‑(isopropoxymethylene) derivative (VII) [1]. The parent 6‑methoxy‑4‑methyl‑1,2,3,4‑tetrahydro‑9H‑carbazol‑1‑one (V, CAS 62334‑13‑8) lacks the exocyclic enol moiety and cannot enter this alkylation step. No alternative intermediate has been reported that can substitute for (VI) without altering the subsequent methylation and aromatization sequence.
| Evidence Dimension | Synthetic route position and functional group availability for O‑alkylation |
|---|---|
| Target Compound Data | 2‑Hydroxymethylene derivative (VI); C₂ enol carbon available for O‑alkylation with i‑PrI / K₂CO₃ to give (VII) |
| Comparator Or Baseline | Parent ketone (V, CAS 62334‑13‑8): no exocyclic enol; cannot undergo O‑alkylation. 2‑Isopropoxymethylene analog (VII, CAS 72237‑74‑2): downstream product, not a substitute. |
| Quantified Difference | Functional group presence (qualitative): target compound possesses the requisite nucleophilic enol oxygen; parent ketone does not. |
| Conditions | Retelliptine synthesis route as described in EP 0010029 and J. Chem. Soc. Perkin Trans. I 1979, 1706 |
Why This Matters
For laboratories replicating the published ellipticine synthesis, procurement of CAS 72238‑09‑6 is non‑optional; use of the incorrect intermediate (e.g., the parent ketone) breaks the synthetic sequence and prevents access to the target pharmacophore.
- [1] Bisagni, E.; Ducrocq, C.; Rivalle, C.; Tambourin, P.; Wendling, F.; Civier, A.; Montagnier, L.; Chermann, J.-C.; Gruest, J.; Lidereau, R. Substd. ellipticines in position 1 by a polyaminated chain, their synthesis and medicaments containing them. EP 0010029, 1980. See also: Lhoste, J.-M.; Bisagni, E.; Rivalle, C.; Ducrocq, C.; Civier, A. J. Chem. Soc. Perkin Trans. I 1979, 1706. View Source
